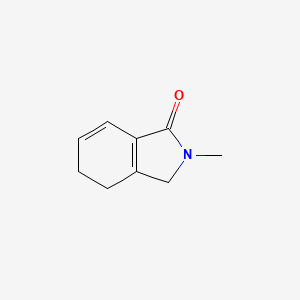

2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one

Description

Properties

CAS No. |

342402-82-8 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-methyl-4,5-dihydro-3H-isoindol-1-one |

InChI |

InChI=1S/C9H11NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h3,5H,2,4,6H2,1H3 |

InChI Key |

USBABSSEPKJABC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CCC2 |

Origin of Product |

United States |

Preparation Methods

Intramolecular Diels–Alder Cycloaddition

One efficient method involves an intramolecular Diels–Alder (DA) reaction using appropriately functionalized precursors. This method has been demonstrated in flow reactor conditions to yield this compound derivatives with high efficiency.

- Procedure : A precursor such as N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is dissolved in tetrahydrofuran (THF) and subjected to high pressure (100 bar) and elevated temperature (300 °C) in a flow reactor system.

- Outcome : The reaction proceeds via intramolecular DA cycloaddition to afford the target isoindol-1-one in approximately 79% yield after purification by preparative HPLC.

- Characterization : The product is confirmed by 1H NMR, showing characteristic aromatic and methyl signals consistent with the structure.

Cyclization via N-Tosylpropiolamide Intermediates

Another synthetic route involves the preparation of N-tosylpropiolamides, followed by cyclization to form tetrahydroisoindolones.

- Starting Materials : Aryl alkynyl carboxylic acids are synthesized via Sonogashira cross-coupling reactions between propiolic acids and aryl iodides, yielding various substituted alkynyl acids in 58–85% yields.

- Cyclization Step : These acids are converted to N-tosylpropiolamides by reaction with 4-methylbenzenesulfonyl isocyanate and allylic bromides in a one-pot process, yielding functionalized enyne intermediates.

- Final Cyclization : Under appropriate catalytic conditions (silver, gold, or platinum catalysts), a [4+2] cyclization occurs to form 2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-1-one derivatives, structurally related to the target compound, in moderate to good yields (29–79%).

Esterification and Amide Formation

According to patent literature on substituted 2,3-dihydro-1H-isoindol-1-one derivatives, the preparation can also proceed by:

- Esterification of 2-methyl-6-nitro-benzoic acid derivatives.

- Subsequent reduction and cyclization steps to form the isoindol-1-one core.

- Functionalization at the 2-position to introduce the methyl substituent.

This method is applicable to various substituted derivatives and provides a general synthetic framework for isoindol-1-one compounds.

Summary Table of Preparation Methods

| Methodology | Key Steps | Yield Range | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| Intramolecular Diels–Alder (Flow) | N-methyl-N-(prop-2-yn-1-yl) precursor, THF, 100 bar, 300 °C, flow reactor | ~79% | THF, high pressure, high temperature | Efficient, scalable via flow chemistry |

| N-Tosylpropiolamide Cyclization | Sonogashira coupling, tosyl isocyanate, allylic bromides, metal catalysis | 29–79% | Pd catalyst (Sonogashira), Ag/Au/Pt catalysts | Allows functional group diversity |

| Esterification and Cyclization (Patent) | Esterification of nitro-benzoic acid, reduction, cyclization | Not specified | Esterification reagents, reductants | General method for substituted derivatives |

| One-Pot Multicomponent Reaction | Ugi-azide reaction, N-acylation, Diels–Alder, dehydration | 10–76% | Amines, aldehydes, isocyanides, azides, maleic anhydride | Mild conditions, complex products |

Research Findings and Considerations

- The intramolecular Diels–Alder approach under flow conditions provides a high-yielding, reproducible method suitable for scale-up and offers control over stereochemistry.

- Metal-catalyzed cyclizations enable access to diverse substituted isoindolinones, including tetrahydro derivatives, by varying starting materials.

- One-pot MCR methods, though more complex, offer synthetic efficiency and structural diversity but may require optimization for specific methylated isoindolinones.

- Patent literature indicates that esterification and subsequent cyclization remain foundational steps in the synthesis of isoindolin-1-one derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Neuroprotective Effects

Research indicates that 2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one may exhibit neuroprotective properties , particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it could help mitigate neuronal damage and promote cell survival under stress conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Studies have shown that derivatives of isoindole compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its neuroprotective and antimicrobial effects, this compound has demonstrated anti-inflammatory properties . It interacts with cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Some derivatives have shown selective inhibition of COX-2 over COX-1, indicating potential use in treating inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Biological Interactions

Understanding the biological interactions of this compound is crucial for optimizing its therapeutic applications. Interaction studies indicate that it can bind to various biological targets involved in neuroprotection and inflammation modulation. These interactions are essential for elucidating its pharmacodynamics and therapeutic mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4,5-Dihydroisoindole | Saturated isoindole | Different reactivity due to lack of substituents |

| 2-Methylisoindole | Isoindole derivative | Less saturated; more reactive due to double bonds |

| 3-Hydroxyisoindole | Hydroxy-substituted isoindole | Displays different biological properties due to hydroxyl group |

The saturation and methyl substitution in this compound influence both its chemical reactivity and biological activity compared to its unsaturated counterparts.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one with related isoindolone derivatives and heterocyclic analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Key Structural Differences and Implications

Substituent Effects: The 4,7-dihydroxy groups in the target compound may enhance solubility and antioxidant activity by enabling hydrogen bonding and radical scavenging, similar to naphthazarin derivatives . Phenyl or benzyl substituents (e.g., in and ) introduce steric bulk and π-π stacking interactions, which could enhance binding to aromatic enzyme pockets .

Ring Saturation and Conjugation: Partial saturation in the isoindolone core (e.g., 2,3,4,5-tetrahydro vs. Extended conjugation in compounds like 2-[2-(3,4-dihydroxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one () may broaden absorption spectra, relevant for photodynamic therapies.

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1H-isoindol-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 159.20 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several pharmacological effects:

1. Antioxidant Activity

Studies have shown that derivatives of isoindole compounds can exhibit significant antioxidant properties. The antioxidant capacity is crucial for mitigating oxidative stress-related damage in cells. For instance, certain derivatives have been shown to interact with key enzymes such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are involved in oxidative stress pathways .

2. Anti-inflammatory Effects

Isoindole derivatives have been reported to influence inflammatory pathways by modulating pro-inflammatory cytokines like TNF-alpha and IL-6. They also enhance the expression of anti-inflammatory markers such as IL-10 . The interaction with NF-kB signaling pathways suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

The ability of this compound to cross the blood-brain barrier (BBB) positions it as a candidate for neuroprotective therapies. Its interactions with MAO-B could be beneficial in neurodegenerative conditions like Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:

The compound has been shown to inhibit enzymes such as MAO-B and COX-2 effectively. These interactions can lead to reduced levels of neurotoxic substances and inflammatory mediators in the body .

Molecular Docking Studies:

Recent studies utilizing molecular docking techniques have demonstrated that this compound forms stable complexes with target proteins involved in oxidative stress and inflammation. This stability suggests a strong potential for therapeutic efficacy .

Case Studies and Research Findings

A variety of studies have explored the biological activity of isoindole derivatives:

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.